molecular formula C12H17NO3 B14910836 2-(2-Hydroxyphenoxy)-N-isobutylacetamide

2-(2-Hydroxyphenoxy)-N-isobutylacetamide

Cat. No.: B14910836
M. Wt: 223.27 g/mol
InChI Key: IDQIOYGXSOVXNG-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenoxy)-N-isobutylacetamide is an organic compound with a complex structure that includes a hydroxyphenoxy group and an isobutylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenoxy)-N-isobutylacetamide typically involves the reaction of 2-hydroxyphenol with isobutylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Reacting 2-hydroxyphenol with acetic anhydride to form 2-(2-hydroxyphenoxy)acetic acid.

    Step 2: Reacting 2-(2-hydroxyphenoxy)acetic acid with isobutylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenoxy)-N-isobutylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-(2-oxophenoxy)-N-isobutylacetamide.

    Reduction: Formation of 2-(2-hydroxyphenoxy)-N-isobutylamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Hydroxyphenoxy)-N-isobutylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenoxy)-N-isobutylacetamide involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with biological molecules, while the isobutylacetamide group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenoxy)acetic acid: Similar structure but lacks the isobutylacetamide group.

    2-(2-Hydroxyphenoxy)-1-phenylethanol: Contains a phenylethanol group instead of an isobutylacetamide group.

Uniqueness

2-(2-Hydroxyphenoxy)-N-isobutylacetamide is unique due to the presence of both the hydroxyphenoxy and isobutylacetamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(2-hydroxyphenoxy)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C12H17NO3/c1-9(2)7-13-12(15)8-16-11-6-4-3-5-10(11)14/h3-6,9,14H,7-8H2,1-2H3,(H,13,15)

InChI Key

IDQIOYGXSOVXNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)COC1=CC=CC=C1O

Origin of Product

United States

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